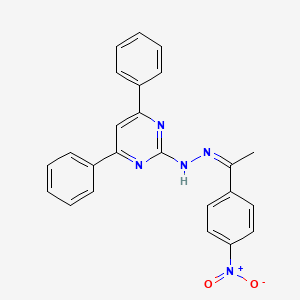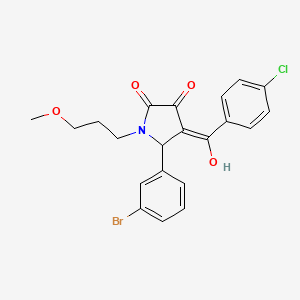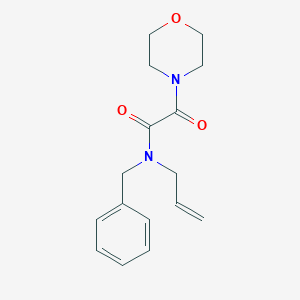
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as DEPN-8, is a chemical compound that has been used in scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the inhibition of various enzymes and proteins in cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. This compound has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been shown to inhibit the activity of various enzymes and proteins involved in DNA replication and repair. In microorganisms, this compound has been shown to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe for metal ions, which can be used in various biochemical assays. Another advantage is its potential use as an antimicrobial agent against various bacteria and fungi. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for the study of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone. One direction is to further investigate its potential use as a cancer treatment by studying its mechanism of action and optimizing its efficacy. Another direction is to study its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, further research can be done to investigate its potential use as a fluorescent probe for metal ions and its application in various biochemical assays.
合成方法
The synthesis of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst such as acetic acid. The resulting compound is then purified using various techniques such as column chromatography.
科学研究应用
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescent probe for metal ions. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, this compound has been used as a fluorescent probe for metal ions such as copper and zinc.
属性
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOJUWDCLMZHNF-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)

